molecular formula C7H9NOS B8806692 N,N-dimethylthiophene-2-carboxamide CAS No. 30717-57-8

N,N-dimethylthiophene-2-carboxamide

Cat. No.: B8806692
CAS No.: 30717-57-8
M. Wt: 155.22 g/mol
InChI Key: CDXVCHCOBYAVHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylthiophene-2-carboxamide can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride. The reaction typically involves the use of a catalyst such as zinc chloride (ZnCl2) and is carried out under mild conditions. The optimal reaction conditions include a molar ratio of thiophene to dimethylcarbamyl chloride to ZnCl2 of 1:12:10, a reaction temperature of 318 K, and a reaction time of 2-3 hours .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The removal of thiophene from coking crude benzene is an essential step in the production process .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethylthiophene-2-carboxamide has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities.

1.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes for bacterial survival. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study:
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings .

1.2 Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory pathways. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study:
In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory markers compared to controls, indicating its therapeutic potential .

This compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

3.1 Enzyme Interaction Studies
It has been utilized to investigate the inhibition of specific enzymes involved in metabolic processes, providing insights into drug metabolism and pharmacokinetics.

Case Study:
A study demonstrated that this compound effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing the pharmacological profiles of co-administered drugs .

Summary of Findings

This compound exhibits diverse applications across multiple scientific domains:

Application AreaKey Findings
Medicinal ChemistryAntimicrobial and anti-inflammatory properties
Materials SciencePotential use in organic electronics
Biological StudiesInhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylthiophene-2-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo acylation and substitution reactions makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

30717-57-8

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

N,N-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C7H9NOS/c1-8(2)7(9)6-4-3-5-10-6/h3-5H,1-2H3

InChI Key

CDXVCHCOBYAVHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CS1

Origin of Product

United States

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